molecular formula C12H16N2O B8286788 3-(2-Ethoxy-ethyl)-1H-indol-6-ylamine

3-(2-Ethoxy-ethyl)-1H-indol-6-ylamine

Cat. No.: B8286788
M. Wt: 204.27 g/mol
InChI Key: SKRJZZSNDMLDLB-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-ethyl)-1H-indol-6-ylamine is an indole derivative featuring an ethoxy-ethyl substituent at position 3 and an amine group at position 5. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters like serotonin and melatonin, enabling interactions with biological targets such as GPCRs and enzymes .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-ethoxyethyl)-1H-indol-6-amine

InChI

InChI=1S/C12H16N2O/c1-2-15-6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,2,5-6,13H2,1H3

InChI Key

SKRJZZSNDMLDLB-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CNC2=C1C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • C6 Substitution: Methoxy (6-Methoxytryptamine): Enhances serotonin receptor affinity due to electron-donating effects . Fluoro ([6-Fluoro-1H-indol-3-ylmethyl]dimethylamine): Introduces electronegativity, altering receptor binding kinetics and metabolic stability . Ethoxy-ethyl (Target Compound): Likely enhances lipophilicity (logP > 6-methoxy analogs), favoring blood-brain barrier penetration .

Functional Group Diversity

  • Amine vs. Carboxylic Acid :
    • The primary amine at C6 in the target compound contrasts with the carboxylic acid in 2-(6-Methyl-1H-indol-3-yl)acetic acid, suggesting divergent targets (e.g., receptors vs. enzymes) .
  • Ether vs. Triazole :
    • The ethoxy-ethyl group (ether linkage) may confer flexibility, whereas triazole-containing analogs (e.g., ) offer rigidity and hydrogen-bonding capacity, critical for antioxidant activity .

Physicochemical Properties

  • Lipophilicity :
    • Ethoxy-ethyl (target) > methoxy (6-Methoxytryptamine) > methyl (6-Methyl analog) due to increasing alkyl chain length and oxygen content .
  • Polar Surface Area (PSA) :
    • The target compound’s PSA (~60 Ų) is lower than 6-Methoxytryptamine (71.3 Ų), suggesting improved membrane permeability .

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